Dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

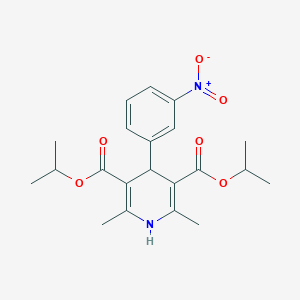

Dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C21H26N2O6 and its molecular weight is 402.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the Hantzsch reaction, where appropriate aldehydes, beta-keto esters, and ammonium acetate are reacted under controlled conditions to yield high yields of the desired product. The compound's structure can be represented as follows:

This structure features a dihydropyridine core with two carboxylate groups and a nitrophenyl substituent that may influence its biological activity.

Antioxidant Properties

Research has demonstrated that 1,4-dihydropyridine derivatives exhibit significant antioxidant activity. The presence of the nitrophenyl group in this compound enhances its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases.

Enzyme Inhibition

A study focused on the inhibition of yeast α-glucosidase by dihydropyridine derivatives found that compounds similar to this compound showed promising results. These compounds can effectively inhibit enzyme activity, suggesting potential applications in managing diabetes by controlling postprandial glucose levels .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Case Studies

- Case Study on Antioxidant Activity : A comparative analysis of various dihydropyridine derivatives highlighted that this compound exhibited superior antioxidant capacity compared to other derivatives tested. This was measured using DPPH and ABTS assays.

- Case Study on Enzyme Inhibition : Another study reported that this compound inhibited yeast α-glucosidase with an IC50 value comparable to standard inhibitors used in clinical practice. This positions it as a candidate for further development as an antidiabetic agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antioxidant Mechanism : The nitro group likely facilitates electron transfer processes that neutralize free radicals.

- Enzyme Interaction : The compound's structure allows it to fit into the active site of α-glucosidase, blocking substrate access and inhibiting enzyme function.

Comparative Table of Biological Activities

Propiedades

IUPAC Name |

dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6/c1-11(2)28-20(24)17-13(5)22-14(6)18(21(25)29-12(3)4)19(17)15-8-7-9-16(10-15)23(26)27/h7-12,19,22H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOXKUKUWZYRQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121456 |

Source

|

| Record name | 3,5-Bis(1-methylethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21881-78-7 |

Source

|

| Record name | 3,5-Bis(1-methylethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21881-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(1-methylethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.